molecular formula C9H7BrF3NO3 B1531599 1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene CAS No. 2206610-32-2

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1531599
CAS RN: 2206610-32-2
M. Wt: 314.06 g/mol
InChI Key: KMOAUBGCTAWGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound belonging to the class of nitrobenzenes. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol and methanol. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and pigments. It is also used as a reagent in organic synthesis.

Scientific Research Applications

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene is used in the synthesis of various compounds, including pharmaceuticals, dyes, and pigments. It is also used as a reagent in organic synthesis. It has been used in the synthesis of 1,2,3-triazoles, quinolines, and other heterocyclic compounds. It has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers, trifluoromethyl-substituted heterocycles and organofluorine compounds.

Mechanism of Action

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene is an electrophilic reagent and reacts with nucleophiles to form a variety of products. The reaction of this compound with nucleophiles occurs through a nucleophilic substitution mechanism. The reaction involves the attack of the nucleophile on the electrophilic carbon atom of the this compound molecule, resulting in the formation of a new bond.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. However, it is known to be toxic and should be handled with caution.

Advantages and Limitations for Lab Experiments

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene has a number of advantages and limitations when used in laboratory experiments. One of the advantages is its low cost and availability, making it an attractive reagent for organic synthesis. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is a highly reactive compound and can potentially react with other compounds present in the reaction mixture, leading to the formation of undesired products.

Future Directions

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene has a wide range of potential applications in the synthesis of various compounds. It can be used in the synthesis of pharmaceuticals, dyes, and pigments. It can also be used in the synthesis of fluorinated compounds, including fluorinated polymers, trifluoromethyl-substituted heterocycles, and organofluorine compounds. It can also be used in the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles and quinolines. Additionally, it can be used in the synthesis of other organic compounds, such as nitroalkanes, nitroarenes, and nitroalkenes. Finally, it can be used in the synthesis of other organofluorine compounds, such as fluorinated alcohols, fluorinated ethers, and fluorinated esters.

properties

IUPAC Name

1-bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c1-5-6(10)2-3-7(8(5)14(15)16)17-4-9(11,12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOAUBGCTAWGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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